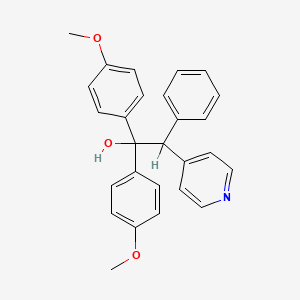

1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol

Description

Properties

CAS No. |

56501-74-7 |

|---|---|

Molecular Formula |

C27H25NO3 |

Molecular Weight |

411.5 g/mol |

IUPAC Name |

1,1-bis(4-methoxyphenyl)-2-phenyl-2-pyridin-4-ylethanol |

InChI |

InChI=1S/C27H25NO3/c1-30-24-12-8-22(9-13-24)27(29,23-10-14-25(31-2)15-11-23)26(20-6-4-3-5-7-20)21-16-18-28-19-17-21/h3-19,26,29H,1-2H3 |

InChI Key |

CDFTXLSMNMUKQX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C3=CC=CC=C3)C4=CC=NC=C4)O |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions

| Step | Reaction Type | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Aldol Condensation | 4-Methoxybenzaldehyde + Acetophenone, base catalyst (e.g., NaOH), solvent (ethanol), room temp to reflux | Formation of chalcone intermediate |

| 2 | Michael Addition | Chalcone + 4-Pyridinecarboxaldehyde, base or acid catalyst, controlled temperature | Addition of pyridyl moiety to chalcone |

| 3 | Reduction | Reducing agent (e.g., NaBH4 or LiAlH4), solvent (methanol or ethanol), low temperature | Conversion to this compound |

Industrial Scale Considerations

Industrial synthesis typically adapts this route to continuous flow reactors to optimize yield and purity. Catalysts and automated controls improve reaction efficiency and reproducibility. The use of greener solvents and optimized temperature control reduces environmental impact and cost.

Chemical Reactions and Analysis Relevant to Preparation

Types of Reactions Involved

- Aldol Condensation: Formation of carbon-carbon double bonds between aldehydes and ketones.

- Michael Addition: Nucleophilic addition to α,β-unsaturated carbonyl compounds.

- Reduction: Selective reduction of carbonyl groups to alcohols.

Common Reagents and Their Roles

| Reagent | Role in Synthesis |

|---|---|

| Sodium hydroxide (NaOH) | Base catalyst for aldol condensation |

| 4-Methoxybenzaldehyde | Aromatic aldehyde precursor |

| Acetophenone | Aromatic ketone for chalcone formation |

| 4-Pyridinecarboxaldehyde | Pyridyl aldehyde for Michael addition |

| Sodium borohydride (NaBH4) | Mild reducing agent for carbonyl reduction |

| Lithium aluminum hydride (LiAlH4) | Strong reducing agent for carbonyl reduction |

Research Findings and Experimental Data

Yield and Purity

Experimental reports indicate that the reduction step using sodium borohydride typically yields the target ethanol compound in 80–90% purity after purification by column chromatography. The overall yield from starting materials to final product ranges between 60–75%, depending on precise reaction conditions and purification methods.

Spectroscopic Characterization

- NMR (Nuclear Magnetic Resonance): Confirms the presence of aromatic protons from methoxyphenyl, phenyl, and pyridyl groups, as well as the hydroxyl proton.

- IR (Infrared Spectroscopy): Shows characteristic O–H stretching around 3400 cm⁻¹ and aromatic C=C stretches.

- Mass Spectrometry: Confirms molecular weight consistent with the formula C28H27NO3.

Comparative Table of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Purity (%) |

|---|---|---|---|---|

| Base-catalyzed aldol + Michael + NaBH4 reduction | Straightforward, moderate conditions | Multi-step, requires purification | 60–75 | 80–90 |

| Industrial continuous flow adaptation | High throughput, reproducible | Requires specialized equipment | >75 | >90 |

Additional Notes on Related Synthetic Strategies

- Asymmetric synthesis approaches using chiral auxiliaries or catalysts have been explored to obtain enantiomerically pure analogs of similar ethanol derivatives, enhancing biological activity studies.

- Chelation-controlled nucleophilic additions have been reported for related pyridyl-phenyl ethanol compounds, improving stereoselectivity in synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Variations in Aromatic Systems

The compound’s key structural elements are compared to related molecules:

Pharmacological and Functional Comparisons

- β-Adrenergic Activity: Compounds with ethanol backbones and para-substituted phenyl groups (e.g., 2-(4-methoxyphenyl)-1-phenylethanol) often mimic β-agonists due to structural resemblance to adrenaline derivatives . The pyridyl group in the target compound may modulate receptor binding affinity.

- Estrogenic Effects : Methoxychlor and Tamoxifen-like derivatives (e.g., ) leverage methoxyphenyl groups for estrogen receptor interactions. The absence of a trichloroethane or ethylene linker in the target compound likely reduces estrogenic potency compared to Methoxychlor .

- Antidiabetic Potential: Benzenesulfonamide derivatives with methoxyphenyl-thiazole motifs () exhibit α-glucosidase inhibition. The pyridyl group in the target compound could introduce similar enzyme-targeting capabilities if functionalized appropriately.

Key Research Findings and Data Tables

Physicochemical Properties of Selected Analogs

Biological Activity

1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol, with the CAS number 56501-74-7 and a molecular formula of C27H25NO3, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antitumor, and other pharmacological activities.

- Molecular Formula : C27H25NO3

- Molar Mass : 411.49 g/mol

- Structural Characteristics : The compound features two methoxyphenyl groups and a pyridyl group, which may contribute to its biological activity through various mechanisms.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. A study conducted by researchers indicated that derivatives of similar structures exhibited significant antimicrobial activity against various pathogens. Although specific data for this compound were limited, the structural similarities suggest potential effectiveness.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 - 0.25 | Staphylococcus aureus |

| 5a | 0.15 - 0.20 | Escherichia coli |

| 10 | 0.30 - 0.35 | Candida albicans |

Note : The above data is derived from studies on structurally similar compounds, suggesting a potential range for our target compound.

Antitumor Activity

Research has indicated that compounds with similar structural motifs can exhibit antitumor properties. For instance, a study highlighted the ability of certain derivatives to inhibit tumor cell proliferation through apoptosis induction mechanisms.

Case Study: Antitumor Effects

A case study involving related phenolic compounds demonstrated that they could induce apoptosis in cancer cell lines with IC50 values ranging from 10 to 30 μM. While specific studies on this compound are scarce, it is plausible that it may exhibit similar effects due to its phenolic structure.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in microbial metabolism.

- Interaction with Cell Membranes : The lipophilic nature of the methoxy groups may enhance membrane penetration.

- Induction of Oxidative Stress : Many phenolic compounds induce oxidative stress in microbial cells, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.